(S)-2-((R)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol
Overview
Description
(S)-2-(®-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring substituted with a fluoromethyl group and a hydroxyl group, making it an interesting subject for research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(®-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-proline and fluoromethyl halides.
Formation of Pyrrolidine Ring: The pyrrolidine ring is formed through a cyclization reaction involving (S)-proline and an appropriate fluoromethyl halide under basic conditions.
Introduction of Hydroxyl Group: The hydroxyl group is introduced via a nucleophilic substitution reaction, where the fluoromethyl group is replaced by a hydroxyl group using a suitable nucleophile such as sodium hydroxide.
Industrial Production Methods
Industrial production methods for (S)-2-(®-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol may involve:
Large-Scale Synthesis: Scaling up the laboratory synthesis to industrial scale, ensuring the reaction conditions are optimized for higher yields and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(®-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form a secondary amine using reducing agents like lithium aluminum hydride.
Substitution: The fluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Sodium hydroxide, potassium tert-butoxide, and other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
(S)-2-(®-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol has several scientific research applications, including:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Employed in the synthesis of complex organic molecules due to its unique structural features.
Biological Studies: Investigated for its potential biological activities and interactions with biological targets.
Industrial Applications: Used in the production of fine chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of (S)-2-(®-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Binding to receptors on cell surfaces, modulating cellular responses.
Signal Transduction: Influencing signal transduction pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
®-2-((S)-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol: A stereoisomer with similar structural features but different stereochemistry.
(S)-2-(®-3-(chloromethyl)pyrrolidin-1-yl)propan-1-ol: A compound with a chloromethyl group instead of a fluoromethyl group.
(S)-2-(®-3-(hydroxymethyl)pyrrolidin-1-yl)propan-1-ol: A compound with a hydroxymethyl group instead of a fluoromethyl group.
Uniqueness
(S)-2-(®-3-(fluoromethyl)pyrrolidin-1-yl)propan-1-ol is unique due to the presence of the fluoromethyl group, which imparts distinct chemical and biological properties compared to its analogs. The fluorine atom can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2S)-2-[(3R)-3-(fluoromethyl)pyrrolidin-1-yl]propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16FNO/c1-7(6-11)10-3-2-8(4-9)5-10/h7-8,11H,2-6H2,1H3/t7-,8-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCUZDPKELTYYTD-YUMQZZPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)N1CCC(C1)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)N1CC[C@H](C1)CF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101211469 | |
Record name | (βS,3R)-3-(Fluoromethyl)-β-methyl-1-pyrrolidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443983-92-3 | |
Record name | (βS,3R)-3-(Fluoromethyl)-β-methyl-1-pyrrolidineethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443983-92-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS,3R)-3-(Fluoromethyl)-β-methyl-1-pyrrolidineethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101211469 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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